molecular formula C14H20N2O4S B2945652 Ethyl 2-[4-(benzenesulfonyl)piperazin-1-yl]acetate CAS No. 890281-18-2

Ethyl 2-[4-(benzenesulfonyl)piperazin-1-yl]acetate

Cat. No.: B2945652
CAS No.: 890281-18-2
M. Wt: 312.38
InChI Key: AFCOFRSAZNSZDI-UHFFFAOYSA-N
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Description

Ethyl 2-[4-(benzenesulfonyl)piperazin-1-yl]acetate is a chemical compound with the molecular formula C14H20N2O4S and a molecular weight of 312.39 g/mol It is a derivative of piperazine, a heterocyclic organic compound, and features a benzenesulfonyl group attached to the piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[4-(benzenesulfonyl)piperazin-1-yl]acetate typically involves the reaction of piperazine with benzenesulfonyl chloride in the presence of a base, followed by esterification with ethyl bromoacetate. The reaction conditions often include:

    Solvent: Commonly used solvents include dichloromethane or tetrahydrofuran.

    Base: Bases such as triethylamine or sodium hydroxide are used to neutralize the hydrochloric acid formed during the reaction.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems for reagent addition and temperature control can further enhance the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[4-(benzenesulfonyl)piperazin-1-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The benzenesulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can target the ester group, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution on the piperazine ring.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperazine derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-[4-(benzenesulfonyl)piperazin-1-yl]acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-[4-(benzenesulfonyl)piperazin-1-yl]acetate involves its interaction with specific molecular targets. The benzenesulfonyl group can interact with enzymes or receptors, potentially inhibiting their activity. The piperazine ring may also play a role in modulating the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the combination of the benzenesulfonyl group and the piperazine ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

ethyl 2-[4-(benzenesulfonyl)piperazin-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4S/c1-2-20-14(17)12-15-8-10-16(11-9-15)21(18,19)13-6-4-3-5-7-13/h3-7H,2,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFCOFRSAZNSZDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1CCN(CC1)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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